molecular formula C8H14N2O3 B13418438 2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo- CAS No. 61638-95-7

2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-

Cat. No.: B13418438
CAS No.: 61638-95-7
M. Wt: 186.21 g/mol
InChI Key: NRHJXXYMYMZVMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo- is a chemical compound with the molecular formula C8H13NO3 It is known for its unique structure, which includes a butenoic acid backbone with a dimethylaminoethyl group and an oxo group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo- typically involves the reaction of 2-butenoic acid derivatives with dimethylaminoethylamine under specific conditions. One common method involves the use of ethyl 4-(dimethylamino)-2-oxobut-3-enoate as a starting material. This compound can be synthesized through the esterification of 4-(dimethylamino)-2-oxobut-3-enoic acid with ethanol in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo- involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can interact with biological receptors, while the oxo group may participate in redox reactions. These interactions can modulate various cellular processes, making the compound of interest for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

61638-95-7

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C8H14N2O3/c1-10(2)6-5-9-7(11)3-4-8(12)13/h3-4H,5-6H2,1-2H3,(H,9,11)(H,12,13)

InChI Key

NRHJXXYMYMZVMT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.